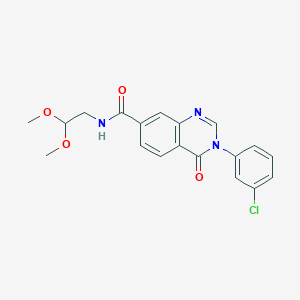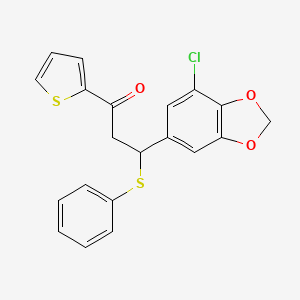
2-(6-fluoro-1H-indol-1-yl)-N-(pyridin-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6-fluoro-1H-indol-1-yl)-N-(pyridin-3-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a fluoro-substituted indole ring and a pyridine moiety connected through an acetamide linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-fluoro-1H-indol-1-yl)-N-(pyridin-3-yl)acetamide typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Acetamide Formation: The acetamide linkage is formed by reacting the fluoro-substituted indole with chloroacetyl chloride in the presence of a base such as triethylamine.
Coupling with Pyridine: The final step involves coupling the acetamide intermediate with pyridine-3-amine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and yield.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the acetamide group to an amine can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The fluoro group on the indole ring can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Ammonia, thiols, dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of 2-(6-fluoro-1H-indol-1-yl)-N-(pyridin-3-yl)ethylamine.
Substitution: Formation of substituted indole derivatives with various functional groups.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the indole ring, which can exhibit fluorescence properties.
Medicine: Studied for its potential pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 2-(6-fluoro-1H-indol-1-yl)-N-(pyridin-3-yl)acetamide is largely dependent on its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, such as signal transduction, gene expression, and metabolic processes.
相似化合物的比较
Similar Compounds
2-(1H-indol-1-yl)-N-(pyridin-3-yl)acetamide: Lacks the fluoro group, which may result in different chemical reactivity and biological activity.
2-(6-chloro-1H-indol-1-yl)-N-(pyridin-3-yl)acetamide: Contains a chloro group instead of a fluoro group, which can affect its electronic properties and interactions with molecular targets.
2-(6-methyl-1H-indol-1-yl)-N-(pyridin-3-yl)acetamide: The presence of a methyl group can influence the compound’s steric and electronic characteristics.
Uniqueness
2-(6-fluoro-1H-indol-1-yl)-N-(pyridin-3-yl)acetamide stands out due to the presence of the fluoro group, which can enhance its stability, lipophilicity, and ability to form hydrogen bonds. These properties can significantly impact its chemical reactivity and biological activity, making it a valuable compound for various applications.
属性
分子式 |
C15H12FN3O |
|---|---|
分子量 |
269.27 g/mol |
IUPAC 名称 |
2-(6-fluoroindol-1-yl)-N-pyridin-3-ylacetamide |
InChI |
InChI=1S/C15H12FN3O/c16-12-4-3-11-5-7-19(14(11)8-12)10-15(20)18-13-2-1-6-17-9-13/h1-9H,10H2,(H,18,20) |
InChI 键 |
LNTLZAXDSVVVBC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CN=C1)NC(=O)CN2C=CC3=C2C=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(2E)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylidene]-4-oxo-4-(3-oxopiperazin-1-yl)butanamide](/img/structure/B12178511.png)


![3-phenyl-N-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]-5,6-dihydro-1,4-oxathiine-2-carboxamide](/img/structure/B12178523.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-5-fluoro-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B12178529.png)
![N-(2-chlorobenzyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B12178554.png)


![3-(4-methyl-1H-indol-1-yl)-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]propanamide](/img/structure/B12178567.png)
![4-hydroxy-6-methoxy-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)quinoline-3-carboxamide](/img/structure/B12178570.png)
![Methyl 4-[({[9-oxo-8-(prop-2-en-1-yl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl]oxy}acetyl)amino]benzoate](/img/structure/B12178572.png)

![2-(2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)-N-(3-methylbutyl)acetamide](/img/structure/B12178580.png)
![4-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(6-methoxypyridin-3-yl)butanamide](/img/structure/B12178582.png)
